molecular formula C46H78N2O35 B1227922 Lacto-N-fucoheptaose CAS No. 56501-25-8

Lacto-N-fucoheptaose

Cat. No.: B1227922
CAS No.: 56501-25-8
M. Wt: 1219.1 g/mol
InChI Key: BSVXHMSSYKYLNT-SYJKWMCZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Lacto-N-fucoheptaose can be synthesized through enzymatic methods. One approach involves the use of glycosyltransferases to sequentially add monosaccharide units to a lactose core. The enzymes used include fucosyltransferases and glucosaminyltransferases, which catalyze the addition of fucose and N-acetylglucosamine residues, respectively .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. Engineered strains of Escherichia coli or Bacillus subtilis are used to produce the compound in large quantities. These strains are modified to overexpress the necessary glycosyltransferases and to optimize the supply of nucleotide sugars, which are the substrates for the glycosylation reactions .

Chemical Reactions Analysis

Types of Reactions: Lacto-N-fucoheptaose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Lacto-N-fucoheptaose has several applications in scientific research:

Mechanism of Action

Lacto-N-fucoheptaose exerts its effects primarily through interactions with the gut microbiota and the immune system. It serves as a prebiotic, promoting the growth of beneficial bacteria such as bifidobacteria. These bacteria, in turn, produce short-chain fatty acids and other metabolites that support gut health and immune function. Additionally, this compound can directly interact with pathogens, preventing their adhesion to the gut epithelium and reducing the risk of infections .

Comparison with Similar Compounds

Uniqueness: Lacto-N-fucoheptaose is unique due to its specific structure and the presence of multiple fucose and N-acetylglucosamine residues. This structure allows it to interact with a broader range of gut bacteria and pathogens, providing a wider range of health benefits compared to other HMOs .

Properties

CAS No.

56501-25-8

Molecular Formula

C46H78N2O35

Molecular Weight

1219.1 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C46H78N2O35/c1-11-23(59)29(65)32(68)43(73-11)81-38-19(9-54)77-42(22(48-13(3)56)39(38)82-45-34(70)31(67)26(62)17(7-52)75-45)83-40-27(63)20(78-46(35(40)71)79-36(15(58)5-50)24(60)14(57)4-49)10-72-41-21(47-12(2)55)28(64)37(18(8-53)76-41)80-44-33(69)30(66)25(61)16(6-51)74-44/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28+,29+,30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46-/m0/s1

InChI Key

BSVXHMSSYKYLNT-SYJKWMCZSA-N

SMILES

CC1C(C(C(C(O1)OC2(CC(C(OC2CO)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)NC(=O)C)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)CO)O)O)O

Key on ui other cas no.

56501-25-8

physical_description

Solid

Synonyms

lacto-N-fucoheptaose

Origin of Product

United States

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